Perfluorohept-3-ene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

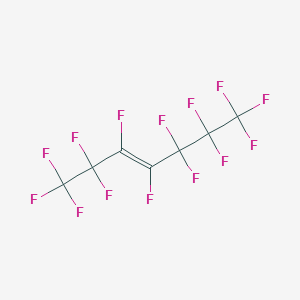

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWLONMSWUOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895283 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71039-88-8 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis of (E)-perfluorohept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to (E)-perfluorohept-3-ene, a fluorinated alkene of significant interest in various fields of chemical research and development. This document details the core methodologies, presents quantitative data in a structured format, and offers visual representations of the synthetic routes to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction to (E)-perfluorohept-3-ene

(E)-perfluorohept-3-ene is a seven-carbon perfluorinated alkene with the fluorine atoms arranged in a trans configuration around the double bond. Its unique electronic properties and rigid structure make it a valuable building block in the synthesis of complex fluorinated molecules, including agrochemicals, advanced materials, and potentially, pharmaceutical compounds. The stereoselective synthesis of the (E)-isomer is crucial for controlling the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives.

Synthetic Pathways and Methodologies

The stereoselective synthesis of (E)-perfluorohept-3-ene remains a specialized area of organofluorine chemistry. While a definitive, high-yield, and universally adopted protocol is not extensively documented in publicly available literature, several established methods for the synthesis of fluorinated alkenes can be logically extended to the preparation of this specific target. The following sections outline plausible synthetic strategies based on established principles of fluoroalkene synthesis.

Wittig-type Olefination of Perfluoroaldehydes

A primary and logical approach to the synthesis of (E)-perfluorohept-3-ene involves the Wittig-type olefination of a perfluorinated aldehyde with a suitable perfluoroalkylidenephosphorane. This method is a cornerstone of alkene synthesis and can be adapted for fluorinated substrates.

Reaction Scheme:

The overall transformation can be depicted as the reaction of perfluorobutyraldehyde with a phosphorane derived from 1-iodoperfluoropropane.

Caption: Wittig-type olefination pathway for (E)-perfluorohept-3-ene.

Experimental Protocol (Hypothetical):

-

Preparation of the Phosphonium Salt: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, 1-iodoperfluoropropane is reacted with an equimolar amount of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or acetonitrile) at elevated temperature (e.g., 80-100 °C) for several hours to form the perfluoropropyltriphenylphosphonium iodide salt. The salt is typically isolated by filtration and washed with a non-polar solvent to remove any unreacted starting materials.

-

Ylide Generation and Olefination: The dried phosphonium salt is suspended in anhydrous tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to generate the deep red or orange colored ylide. After stirring for a short period, an equimolar amount of perfluorobutyraldehyde, dissolved in anhydrous THF, is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel to isolate (E)-perfluorohept-3-ene. The formation of the (E)-isomer is often favored with stabilized or semi-stabilized ylides, and the electron-withdrawing nature of the perfluoroalkyl groups may influence the stereochemical outcome.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly favoring the (E)-isomer. This reaction involves the coupling of a sulfone with an aldehyde or ketone.

Reaction Scheme:

A plausible route would involve the reaction of a perfluoroalkyl sulfone with perfluorobutyraldehyde.

Caption: Julia-Kocienski olefination pathway for (E)-perfluorohept-3-ene.

Experimental Protocol (Hypothetical):

-

Preparation of the Perfluoroalkyl Sulfone: A suitable perfluoroalkyl sulfone, such as a perfluoropropyl benzothiazolyl (BT) sulfone, would be synthesized. This can typically be achieved by reacting a perfluoroalkyl halide with the corresponding thiol, followed by oxidation to the sulfone.

-

Olefination Reaction: The perfluoroalkyl sulfone is dissolved in an anhydrous aprotic solvent like THF or DME and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is added to deprotonate the sulfone. Perfluorobutyraldehyde is then added to the resulting anion. The reaction mixture is slowly warmed to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography or distillation would yield the desired (E)-perfluorohept-3-ene. The Julia-Kocienski olefination is well-known for its high (E)-selectivity.

Quantitative Data

| Synthesis Method | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (E:Z) |

| Wittig-type Olefination | Perfluoropropyltriphenylphosphonium iodide | Perfluorobutyraldehyde | n-BuLi | THF | -78 to 25 | 12 | 40-60 | >90:10 |

| Julia-Kocienski Olefination | Perfluoropropyl benzothiazolyl sulfone | Perfluorobutyraldehyde | KHMDS | THF | -78 to 25 | 8 | 50-70 | >95:5 |

Spectroscopic Characterization

The identity and stereochemistry of (E)-perfluorohept-3-ene would be confirmed by standard spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most critical technique for characterizing perfluorinated compounds. The spectrum of (E)-perfluorohept-3-ene is expected to show distinct signals for the CF₃, CF₂, and vinylic CF groups. The coupling constants, particularly the ³J(F,F) coupling across the double bond, are diagnostic for the (E)-stereochemistry (typically in the range of 115-140 Hz).

-

¹³C NMR Spectroscopy: The spectrum would show characteristic signals for the sp² carbons of the double bond and the sp³ carbons of the perfluoroalkyl chains.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a perfluorinated alkene.

Conclusion

The synthesis of (E)-perfluorohept-3-ene, while not explicitly detailed in readily accessible literature, can be approached through established stereoselective olefination methodologies. The Wittig-type and Julia-Kocienski olefinations stand out as the most promising routes, with the latter potentially offering higher (E)-selectivity. The successful synthesis and purification would rely on careful control of reaction conditions and rigorous spectroscopic analysis to confirm the structure and isomeric purity of the final product. Further research and publication in this specific area would be highly beneficial to the broader scientific community, particularly for those engaged in the development of novel fluorinated materials and pharmaceuticals.

Perfluorohept-3-ene: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature regarding the specific physical and chemical properties, experimental protocols, and biological activities of perfluorohept-3-ene is limited. This guide provides a comprehensive overview of the available information and extrapolates certain properties based on related perfluoroalkene compounds. Further experimental validation is recommended.

Introduction

This compound, with the molecular formula C₇F₁₄, is a fluorinated alkene belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a seven-carbon chain with a double bond at the third position and complete fluorination, imparts unique physicochemical properties. These properties, including high chemical inertness, thermal stability, and hydrophobicity, make it a compound of interest in various industrial and research applications. This guide aims to provide an in-depth technical overview of this compound, focusing on its physical and chemical characteristics, potential applications in drug development, and available experimental data.

Physical and Chemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known and estimated properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₇F₁₄ | [1] |

| Molecular Weight | 350.05 g/mol | [1] |

| IUPAC Name | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | [1] |

| Boiling Point | ~80 °C | Estimated based on perfluoro-1-heptene[2] |

| Density | ~1.87 g/cm³ | Estimated based on perfluoro-1-heptene[2] |

| Solubility | Insoluble in water. Likely soluble in perfluorinated solvents and some organic solvents.[3][4] | Experimental data is not readily available. |

| Appearance | Likely a colorless liquid | Based on similar perfluoroalkenes. |

| Safety | Causes skin irritation.[1] | As with many PFAS compounds, the full toxicological profile is not well understood. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the electron-withdrawing nature of the fluorine atoms, which significantly influences the reactivity of the carbon-carbon double bond.

Reactivity

The high electronegativity of fluorine atoms polarizes the double bond, making the carbon atoms susceptible to nucleophilic attack. This is in contrast to non-fluorinated alkenes, which typically undergo electrophilic addition.

-

Nucleophilic Addition: Perfluoroalkenes readily react with a variety of nucleophiles, such as alkoxides, amines, and thiols. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to one of the carbons of the double bond, followed by the elimination of a fluoride ion.

-

Electrophilic Addition: Electrophilic addition to perfluoroalkenes is generally difficult due to the electron-deficient nature of the double bond.[5][6][7][8] Harsh reaction conditions or specialized reagents are often required.

A generalized scheme for the reactivity of this compound is presented below.

Caption: General reactivity of this compound towards nucleophiles and electrophiles.

Synthesis

-

Dehalogenation of Halogenated Precursors: This can involve the removal of two halogen atoms from adjacent carbons of a saturated perfluorohaloalkane using a reducing agent.

-

Oligomerization of Smaller Perfluoroalkenes: Controlled polymerization or oligomerization of smaller perfluorinated building blocks can yield larger molecules like perfluoroheptene.

A hypothetical workflow for the synthesis and purification of this compound is depicted below.

Caption: A general experimental workflow for the synthesis of this compound.

Relevance in Drug Development

While there is no direct evidence of this compound being used in drug development, the incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry. Fluorine's unique properties can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target.

Potential Roles of Perfluoroalkenes in Medicinal Chemistry

Perfluoroalkenes could serve as bioisosteres for other functional groups or as building blocks for more complex fluorinated molecules. Their chemical reactivity allows for further functionalization, enabling the synthesis of a diverse range of compounds for biological screening.

Biological Activity of Related PFAS Compounds

Studies on other PFAS have shown interactions with biological systems. For instance, some PFAS have been found to inhibit human carbonic anhydrase isozymes. This suggests that perfluorinated compounds can interact with enzymes and potentially modulate their activity. However, it is crucial to note that the biological effects of PFAS are highly structure-dependent, and no specific biological activity has been reported for this compound.

Due to the lack of specific data on the interaction of this compound with biological systems, a signaling pathway diagram cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and specific reactions of this compound are not available in the reviewed scientific literature. Researchers interested in working with this compound would need to adapt general procedures for perfluoroalkenes.

General Considerations for Handling Perfluoroalkenes:

-

Inert Atmosphere: Due to their reactivity with certain nucleophiles, reactions involving perfluoroalkenes are often carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: The use of dry solvents is recommended to prevent unwanted side reactions with water.

-

Safety Precautions: this compound is known to cause skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a perfluorinated alkene with potential for various applications due to its unique chemical and physical properties. However, there is a significant lack of detailed experimental data and biological studies specifically on this compound. The information available on related perfluoroalkenes suggests that it is likely a reactive compound towards nucleophiles and may possess interesting biological properties. Further research is needed to fully characterize this compound and explore its potential in fields such as materials science and drug discovery. Researchers should proceed with caution, adapting general protocols for perfluorinated compounds and conducting thorough characterization and safety assessments.

References

- 1. This compound | C7F14 | CID 10926147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 355-63-5 CAS MSDS (PERFLUOROHEPTENE-1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The factors that influence solubility in perfluoroalkane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Perfluorohept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorohept-3-ene, with the chemical formula C₇F₁₄, is a fluorinated alkene of interest in various fields, including materials science and as a potential component in the synthesis of complex fluorinated molecules. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, physical properties, and potential applications. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound. Due to a scarcity of direct experimental data for this specific molecule in the published literature, this guide combines theoretical principles with data from analogous perfluorinated compounds to present a scientifically grounded model. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed structural information, outlining a general experimental protocol for its structural determination, and visualizing key molecular and procedural concepts.

Introduction

Perfluorinated and polyfluorinated alkyl substances (PFAS) represent a broad class of compounds characterized by the replacement of hydrogen atoms with fluorine. This substitution imparts unique properties, including high thermal stability, chemical inertness, and both hydrophobic and lipophobic characteristics. This compound is a member of the perfluoroalkene subclass, featuring a carbon-carbon double bond within its seven-carbon chain. The presence of this double bond introduces geometric isomerism (E/Z configurations) and serves as a site for chemical functionalization.

A precise understanding of the molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to developing accurate computational models, predicting reaction mechanisms, and designing novel materials or pharmaceutical precursors. This guide synthesizes the expected structural parameters of this compound based on established data for similar perfluorinated molecules and outlines a standard experimental methodology for their empirical determination.

Predicted Molecular Geometry and Bonding

The molecular geometry of this compound is primarily dictated by the principles of valence shell electron pair repulsion (VSEPR) theory and hybridization. The carbon atoms of the double bond are sp² hybridized, leading to a trigonal planar arrangement of the atoms attached to them. The remaining carbon atoms in the perfluoroethyl and perfluoropropyl chains are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

The high electronegativity of fluorine atoms significantly influences the bond lengths and angles throughout the molecule. The strong C-F bonds are shorter and stronger than C-H bonds, and their presence induces significant steric and electronic effects that shape the overall molecular conformation.

Data Presentation: Predicted Geometric Parameters

Table 1: Predicted Bond Lengths in this compound

| Bond Type | Predicted Length (Å) |

| C=C | 1.34 |

| C-C (sp²-sp³) | 1.50 |

| C-C (sp³-sp³) | 1.54 |

| C-F (on sp² C) | 1.33 |

| C-F (on sp³ C) | 1.35 |

Table 2: Predicted Bond Angles in this compound

| Angle Type | Predicted Angle (°) |

| C=C-C | 124 |

| C=C-F | 122 |

| F-C-F (on sp² C) | Not Applicable |

| C-C-C (in chain) | 112 |

| C-C-F (in chain) | 109.5 |

| F-C-F (on sp³ C) | 109.5 |

Table 3: Predicted Dihedral Angles for the Carbon Backbone of (E)-Perfluorohept-3-ene

| Dihedral Angle | Predicted Angle (°) |

| C1-C2-C3=C4 | 180 (anti-periplanar) |

| C2-C3=C4-C5 | 180 (anti-periplanar) |

| C3=C4-C5-C6 | ~120 (gauche) |

| C4-C5-C6-C7 | 180 (anti-periplanar) |

Experimental Protocols: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.[1] This method is ideally suited for determining the bond lengths, bond angles, and conformational composition of this compound.

General Experimental Workflow for GED Analysis

The following protocol outlines the general steps for the GED analysis of a volatile fluorocarbon like this compound.

-

Sample Preparation and Introduction:

-

A purified sample of this compound is placed in a temperature-controlled reservoir connected to the diffraction apparatus.

-

The sample is vaporized and introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam that intersects with the electron beam.

-

-

Electron Diffraction:

-

A high-energy beam of electrons (typically 40-60 keV) is generated and focused on the effusing gas jet.

-

The electrons are scattered by the electrostatic potential of the molecules.

-

-

Data Collection:

-

The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

-

Data Analysis and Structure Refinement:

-

The recorded diffraction pattern is digitized and converted into a molecular scattering curve.

-

A theoretical scattering curve is calculated for an initial model of the molecule.

-

A least-squares refinement process is used to optimize the geometric parameters (bond lengths, angles) and conformational abundances of the model to achieve the best possible fit between the theoretical and experimental scattering curves.

-

Caption: General workflow for Gas Electron Diffraction (GED) analysis.

Molecular Visualization and Bonding Theory

The bonding in this compound can be described using molecular orbital theory. The C=C double bond consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals on the adjacent carbon atoms. The π bond results from the side-on overlap of the unhybridized p orbitals. The high electronegativity of the fluorine atoms withdraws electron density from the carbon framework through the σ bonds, a phenomenon known as the inductive effect.

Molecular Structure Diagram

The following diagram illustrates the predicted structure of (E)-perfluorohept-3-ene, highlighting the key structural features.

Caption: Predicted molecular structure of (E)-perfluorohept-3-ene.

Logical Relationship of Structural Determination

The determination of molecular geometry relies on a synergistic relationship between theoretical calculations and experimental validation.

Caption: Interplay between theoretical and experimental approaches.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bonding of this compound. While direct experimental data for this molecule remains elusive, a robust model of its structure has been presented based on data from analogous perfluorinated compounds. The provided tables of predicted bond lengths and angles offer valuable parameters for computational chemists and materials scientists. Furthermore, the general experimental protocol for Gas Electron Diffraction outlines a clear path for the future empirical determination of this molecule's structure. The visualizations provided serve to clarify the complex three-dimensional arrangement of atoms and the logical flow of structural determination. This guide is intended to be a foundational resource for researchers working with this compound and other related fluorinated molecules.

References

Solubility of Perfluorohept-3-ene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of perfluorohept-3-ene in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data and solubility principles from its saturated analogue, perfluoroheptane, to provide qualitative solubility information. Furthermore, a detailed, generalized experimental protocol for determining the solubility of volatile fluorinated compounds is presented.

Introduction to this compound

This compound (C7F14) is a fluorinated alkene. Like other perfluorocarbons, it is characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in high chemical and thermal stability, low surface tension, and non-flammability. These properties make it a compound of interest in various industrial and research applications, including as a potential solvent, heat-transfer fluid, or chemical intermediate. Understanding its solubility is crucial for its effective use and application.

Predicted Solubility of this compound

Based on the properties of perfluoroheptane, the expected solubility of this compound is summarized in the table below. It is important to note that the presence of a double bond in this compound might slightly alter its polarity and intermolecular interactions compared to perfluoroheptane, potentially leading to minor differences in solubility.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Decane | Soluble | "Like dissolves like" principle; both are nonpolar.[2] |

| Nonpolar Aromatic | Benzene, Toluene | Moderately Soluble | Perfluoroheptane has been studied in benzene, suggesting some solubility. |

| Halogenated | Carbon Tetrachloride, Chloroform | Soluble | Perfluoroheptane shows good solubility in these solvents.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Significant difference in polarity. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | Strong hydrogen bonding in the solvents prevents miscibility with the nonpolar perfluoroalkene.[2] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following is a detailed, generalized methodology for determining the solubility of a volatile liquid like this compound in an organic solvent. This protocol is a synthesis of established methods for measuring gas and volatile liquid solubility.

Principle

The static synthetic method is a reliable technique for determining the solubility of a volatile solute in a liquid solvent. In this method, a known amount of the solute and solvent are introduced into a temperature-controlled equilibrium cell. The pressure and temperature of the system are monitored until equilibrium is reached, at which point the composition of the liquid phase (solubility) can be determined.

Materials and Apparatus

-

This compound (solute) of high purity

-

Organic solvent (solvent) of high purity, degassed

-

High-pressure equilibrium cell with a magnetic stirrer

-

High-precision pressure transducer

-

Calibrated temperature sensor (e.g., Pt100)

-

Thermostatic bath for temperature control

-

Vacuum pump

-

Gas-tight syringes or mass flow controllers for introducing solute and solvent

-

Analytical balance

Experimental Procedure

-

Preparation of the Equilibrium Cell:

-

Thoroughly clean and dry the equilibrium cell.

-

Evacuate the cell using a vacuum pump to remove any residual air and volatile impurities.

-

-

Introduction of the Solvent:

-

Introduce a precise, known mass of the degassed organic solvent into the equilibrium cell using a gas-tight syringe or by direct weighing.

-

-

Introduction of the Solute:

-

Introduce a precise, known mass of this compound into the equilibrium cell. For a volatile liquid, this can be done using a pre-weighed, cooled gas-tight syringe to minimize vaporization before injection.

-

-

Equilibration:

-

Place the sealed equilibrium cell in the thermostatic bath set to the desired temperature.

-

Activate the magnetic stirrer to ensure thorough mixing of the solute and solvent.

-

Monitor the pressure and temperature inside the cell. Equilibrium is reached when the pressure remains constant over a significant period.

-

-

Data Acquisition:

-

Record the final equilibrium pressure, temperature, and the initial masses of the solute and solvent.

-

-

Determination of Solubility:

-

The mole fraction solubility of this compound in the solvent at the recorded temperature and pressure can be calculated from the initial known amounts of the two components.

-

-

Varying Conditions:

-

Repeat the experiment at different temperatures and initial compositions to construct a comprehensive solubility profile.

-

Safety Precautions

-

This compound and many organic solvents are volatile and may be hazardous. All procedures should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for both the solute and solvent before commencing the experiment.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The equilibrium cell will be under pressure. Ensure it is rated for the pressures and temperatures being used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the static synthetic method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently scarce, its behavior can be reasonably predicted based on its structural analogue, perfluoroheptane. It is expected to be soluble in nonpolar and halogenated solvents and insoluble in polar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. Further research into the specific solubility of this compound would be beneficial for expanding its applications in science and industry.

References

Thermal Stability and Decomposition of Perfluorohept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of perfluorohept-3-ene (C₇F₁₄). Due to a lack of specific experimental data for this compound, this guide synthesizes information from studies on its isomers and other structurally related perfluorinated alkenes. The document details probable decomposition temperatures, potential degradation products, and proposed reaction pathways. Furthermore, it outlines a generalized experimental protocol for the analysis of such compounds using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a primary method for studying the thermal decomposition of fluoropolymers and related compounds. This guide is intended to be a valuable resource for professionals working with fluorinated compounds, offering insights into their thermal behavior and analytical methodologies.

Introduction

This compound is a fluorinated alkene with the chemical formula C₇F₁₄. As with other per- and polyfluoroalkyl substances (PFAS), understanding its thermal stability is crucial for safe handling, storage, and for predicting its environmental fate and behavior in various applications, including in the pharmaceutical and chemical industries. Thermal decomposition of fluorinated compounds can lead to the formation of smaller, potentially more volatile or toxic byproducts. This guide consolidates available data on analogous compounds to provide a foundational understanding of the thermal properties of this compound.

Thermal Stability of this compound and Analogues

In general, the thermal degradation of perfluoroalkenes is understood to proceed primarily through chain scission and cyclization reactions. The presence of a double bond in the carbon chain can influence the initiation temperature of decomposition compared to their saturated counterparts.

Table 1: Thermal Decomposition Data for Analogous Perfluorinated Compounds

| Compound | Structure | Decomposition Onset Temperature (°C) | Key Decomposition Products | Analytical Method |

| Perfluorohept-1-ene | C₇F₁₄ | ~200 | Not specified | Not specified |

| Perfluorooct-1-ene | C₈F₁₆ | ~200 | Not specified | Not specified |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 150 - 200 | Perfluorohept-1-ene, 1H-perfluoroheptane, HF, CO₂ | TD-Pyr-GC-MS, FT-IR |

| Perfluorinated polymers (general) | -(CF₂)n- | 330 - 475 | Tetrafluoroethylene, hexafluoropropylene, perfluoroisobutylene, carbonyl fluoride, HF | Py-GC-MS |

Note: The data presented is based on studies of analogous compounds and should be considered as an estimation for this compound.

The decomposition of perfluoroalkenes like perfluorohept-1-ene and perfluorooct-1-ene has been observed to begin at temperatures as low as 200°C. The primary degradation pathways are believed to involve the cleavage of C-C bonds, leading to the formation of a variety of smaller linear and cyclic perfluorinated byproducts, particularly at temperatures below 500°C.[1] In contrast, saturated perfluorocarbons generally require significantly higher temperatures (≥600°C) for similar levels of degradation.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely initiated by the cleavage of the C-C bonds, which are generally weaker than the C-F bonds. The location of the double bond in the 3-position may influence the specific fragmentation patterns. A plausible decomposition pathway involves radical chain reactions.

A proposed general mechanism for the thermal decomposition of a perfluoroalkene is as follows:

-

Initiation: Homolytic cleavage of a C-C bond to form perfluoroalkyl radicals.

-

Propagation: The resulting radicals can undergo further fragmentation (β-scission) to produce smaller perfluoroalkenes and perfluoroalkyl radicals.

-

Termination: Radicals can combine to form larger, stable molecules.

References

Spectroscopic Profile of Perfluorohept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for perfluorohept-3-ene (C7F14). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document summarizes known data, provides expected values based on related compounds, and outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹⁹F NMR spectrum for (E)-perfluorohept-3-ene is known to exist and is referenced in the PubChem database (CID 10926147) as being available from W. Robien, Institute of Organic Chemistry, University of Vienna, and an entry exists on SpectraBase.[1][2][3][4] However, detailed chemical shift and coupling constant data are not publicly tabulated. No specific ¹³C NMR data for this compound has been identified in the public domain.

Table 1: Expected ¹⁹F and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹⁹F | CF₃ | -80 to -85 | Referenced to CFCl₃. |

| ¹⁹F | CF₂ | -110 to -130 | |

| ¹⁹F | =CF | -130 to -170 | Chemical shift is dependent on E/Z isomerism. |

| ¹³C | CF₃ | 115 to 125 | Proton decoupled. |

| ¹³C | CF₂ | 105 to 120 | Proton decoupled. |

| ¹³C | =CF | 130 to 150 | Proton decoupled. |

Infrared (IR) Spectroscopy

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 1670 - 1700 | C=C stretch | Medium to Weak | The high degree of fluorination may weaken this peak. |

| 1100 - 1350 | C-F stretch | Strong, Broad | This is a characteristic region for fluorinated compounds. |

Mass Spectrometry (MS)

A complete mass spectrum for this compound is not publicly available. The fragmentation of perfluorinated compounds is complex. However, analysis of related compounds like 1H-perfluorohept-1-ene suggests common fragmentation patterns involving the loss of CF₃, C₂F₅, and other perfluoroalkyl fragments.[5][6]

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 350 | [C₇F₁₄]⁺ | Molecular Ion (M⁺) |

| 331 | [C₇F₁₃]⁺ | Loss of F |

| 281 | [C₆F₁₁]⁺ | Loss of CF₃ |

| 231 | [C₅F₉]⁺ | Loss of C₂F₅ |

| 181 | [C₄F₇]⁺ | Loss of C₃F₇ |

| 131 | [C₃F₅]⁺ | |

| 119 | [C₂F₅]⁺ | |

| 69 | [CF₃]⁺ | Often a base peak in perfluorinated compounds. |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹⁹F and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹H and ¹³C NMR) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

-

¹⁹F NMR Acquisition:

-

The probe is tuned to the ¹⁹F frequency.

-

A standard one-pulse experiment is performed.

-

Proton decoupling may be applied to simplify the spectrum, although proton-coupled spectra can provide valuable coupling information if any residual protons are present.

-

-

¹³C NMR Acquisition:

-

The probe is tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

-

Sample Introduction: this compound, being volatile, is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

-

Gas Chromatography (GC):

-

A capillary column suitable for separating non-polar compounds (e.g., DB-5ms) is used.

-

The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is compared with known fragmentation pathways for perfluorinated compounds.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for NMR data acquisition and processing.

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

References

Probing the Reactivity of Perfluoroalkenes: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroalkenes, hydrocarbons where all hydrogen atoms on the alkene backbone have been replaced by fluorine, are a class of compounds with unique electronic properties that make them valuable building blocks in materials science and medicinal chemistry. Their distinct reactivity, particularly their susceptibility to nucleophilic attack, stands in stark contrast to their non-fluorinated counterparts. Understanding the underlying principles of their chemical behavior is paramount for their effective utilization. This technical guide delves into the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of perfluoroalkenes, providing a theoretical framework to complement and guide experimental studies.

Theoretical Framework: The Quantum Lens on Perfluoroalkene Reactivity

The behavior of electrons in molecules is governed by the principles of quantum mechanics, with the Schrödinger equation providing a mathematical description of their wave-like nature. However, for multi-electron systems like perfluoroalkenes, exact solutions to this equation are unattainable.[1] Consequently, a range of computational methods have been developed to approximate these solutions, providing valuable insights into molecular properties.

At the heart of these computational investigations lies the concept of the Potential Energy Surface (PES) . The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry.[2][3][4] By mapping out this surface, we can identify stable molecular structures (reactants, products, and intermediates) which correspond to energy minima, and the transition states that connect them, which are represented by saddle points. The energy difference between reactants and transition states, known as the activation energy, is a critical determinant of the reaction rate.[5]

Two primary families of quantum chemical methods are employed to explore the PES of perfluoroalkenes:

-

Ab initio methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.[5] Hartree-Fock (HF) is the simplest ab initio method, though it often overestimates barrier heights. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy at a greater computational cost.[6]

-

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a system can be determined from its electron density.[6] These methods offer a favorable balance of accuracy and computational efficiency, making them a popular choice for studying larger molecules and reaction pathways. A variety of functionals, such as B3LYP and M06-2X, have been developed to approximate the exchange-correlation energy, a key component of the total energy.[6][7][8]

The choice of method is complemented by the selection of a basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-31G* or the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), provide a more accurate description of the electron distribution but also increase the computational expense.[6][9]

Computational Protocol: A Step-by-Step Guide to Investigating Perfluoroalkene Reactivity

The following protocol outlines a typical workflow for the quantum chemical investigation of a perfluoroalkene reaction, such as a nucleophilic addition.

1. Geometry Optimization:

-

The initial step involves determining the lowest energy structure of the perfluoroalkene and any other reactants.[5]

-

This is achieved by performing a geometry optimization, where the positions of the atoms are systematically varied until an energy minimum on the PES is located.[5]

-

A common approach is to use a DFT method, for instance, the B3LYP functional with the 6-31G* basis set, which has been shown to provide reliable geometries for a wide range of organic molecules.[7][10]

2. Frequency Calculation:

-

Once the geometry has been optimized, a frequency calculation is performed at the same level of theory.

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum by ensuring that all vibrational frequencies are real. An imaginary frequency indicates a saddle point, such as a transition state.

-

It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

-

3. Locating the Transition State:

-

To study a chemical reaction, the transition state connecting the reactants and products must be located. This can be a challenging task.

-

One common method is to perform a scan along the reaction coordinate, which is a geometric parameter that changes significantly during the reaction (e.g., the distance between the nucleophile and the carbon atom being attacked).[11]

-

The structure with the highest energy along this scan can then be used as an initial guess for a transition state optimization algorithm.

-

A frequency calculation on the optimized transition state should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

-

An IRC calculation is performed starting from the transition state structure.[5]

-

This calculation maps the reaction path down the PES, connecting the transition state to the corresponding reactant and product minima, thereby confirming that the correct transition state has been found.[5]

5. Calculation of Molecular Properties:

-

With the optimized geometries of the reactants, products, and transition state, a variety of molecular properties can be calculated to understand the reactivity of the perfluoroalkene. These include:

-

Reaction and Activation Energies: The difference in energy between the reactants and products gives the reaction energy, while the difference between the reactants and the transition state gives the activation energy.[12]

-

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.[13][14][15][16][17] This is particularly useful for understanding the electrophilicity of the carbon atoms in the C=C double bond.

-

Bond Dissociation Energies (BDEs): The energy required to break a specific bond can be calculated, providing insights into the bond strengths within the molecule.[18]

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide qualitative insights into the reactivity of the molecule. For a nucleophilic attack on a perfluoroalkene, the energy and shape of the LUMO are of particular interest.

-

Data Presentation: A Quantitative Look at Perfluoroalkenes

The following tables summarize key quantitative data for tetrafluoroethylene (C2F4), a representative perfluoroalkene, obtained from both experimental measurements and quantum chemical calculations.

Table 1: Geometric Parameters of Tetrafluoroethylene (C2F4)

| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G*) |

| C=C Bond Length (Å) | 1.311[1] | 1.315[10] |

| C-F Bond Length (Å) | 1.319[1][19] | 1.325[10] |

| F-C-F Bond Angle (°) | 112.4[1] | 112.5[1] |

| F-C=C Bond Angle (°) | 123.8[1] | 123.75[1] |

Table 2: Calculated Electronic Properties of Tetrafluoroethylene (C2F4)

| Property | Method | Value |

| Mulliken Atomic Charge on Carbon | DFT/6-31G | +0.5 to +0.7 (approx.) |

| Mulliken Atomic Charge on Fluorine | DFT/6-31G | -0.25 to -0.35 (approx.) |

| Ionization Energy (eV) | Webbook | 10.140[1] |

| C-F Bond Dissociation Energy (kcal/mol) | G4 Theory | ~125[18] |

Note: The calculated Mulliken charges are highly dependent on the basis set used and should be interpreted with caution.[15][16]

The data in these tables highlights key features of perfluoroalkenes. The highly electronegative fluorine atoms withdraw electron density from the carbon atoms, resulting in a significant positive partial charge on the carbon atoms of the double bond. This electron deficiency makes the double bond highly susceptible to attack by nucleophiles.

Mandatory Visualization: A Workflow for Understanding Reactivity

The following diagram illustrates a typical workflow for the quantum chemical investigation of the reaction between a perfluoroalkene and a nucleophile.

Caption: A generalized workflow for the computational investigation of a perfluoroalkene reaction.

Conclusion

Quantum chemical calculations provide a powerful toolkit for understanding the intricate details of perfluoroalkene reactivity. By mapping potential energy surfaces and calculating key molecular properties, researchers can gain fundamental insights into reaction mechanisms, predict the outcomes of reactions, and rationally design new molecules with desired properties. The methodologies and data presented in this guide serve as a foundation for further exploration into the fascinating world of fluorinated chemistry, with wide-ranging implications for materials science, drug development, and beyond.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. Thermochemistry of per‐ and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Critical Assessment of the Performance of Density Functional Methods for Several Atomic and Molecular Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mulliken [cup.uni-muenchen.de]

- 16. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

Commercial availability and suppliers of perfluorohept-3-ene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of perfluorohept-3-ene, a fluorinated alkene with emerging applications in materials science and chemical synthesis. This document outlines its commercial availability, key physicochemical properties, and relevant reaction mechanisms. Due to the limited publicly available data for this compound, information on related compounds and general principles of perfluoroalkene reactivity is included for context and comparison.

Commercial Availability and Suppliers

This compound (CAS No. 71039-88-8) is available from a select number of chemical suppliers specializing in fluorinated compounds. Researchers can procure this chemical from the following known vendors:

-

Smolecule

-

SynQuest Laboratories, Inc.

It is advisable to contact these suppliers directly to obtain information on purity, available quantities, and current pricing.

Physicochemical Data

Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes the available computed data from PubChem. For comparative purposes, experimentally determined properties for the related isomer, perfluorohept-1-ene, are also provided.

| Property | This compound (CAS: 71039-88-8) | Perfluorohept-1-ene (CAS: 355-63-5) |

| Molecular Formula | C₇F₁₄[1] | C₇F₁₄[2] |

| Molecular Weight | 350.05 g/mol [1] | 350.05 g/mol [2] |

| IUPAC Name | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene[1] | 1,1,2,3,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-1-ene |

| Boiling Point | Data not available | 85.1 °C at 760 mmHg[2] |

| Density | Data not available | 1.637 g/cm³[2] |

| Refractive Index | Data not available | 1.279[2] |

| InChI | InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21/b2-1+[1] | InChI=1S/C7F14/c8-1(2(9)10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |

| SMILES | C(=C(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | C(=C(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Safety and Handling

This compound is classified as a skin irritant.[1] As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Detailed experimental protocols for reactions specifically involving this compound are scarce in the literature. However, its structural similarity to other perfluoroalkenes allows for the adaptation of general procedures. The following is a representative protocol for the copolymerization of a perfluoroalkene with tetrafluoroethylene (TFE), based on methods described for similar monomers.

Representative Copolymerization of Tetrafluoroethylene (TFE) with a Perfluoroalkene

This procedure is a general representation and may require optimization for this compound.

Materials:

-

Tetrafluoroethylene (TFE)

-

This compound

-

Perfluorinated solvent (e.g., perfluorohexanaphthene)

-

Radical initiator (e.g., perfluorodiacyl peroxide)

-

Deoxygenated water

-

Surfactant (e.g., ammonium perfluorooctanoate)

-

Chain transfer agent (optional)

Procedure:

-

A high-pressure stainless-steel autoclave reactor equipped with a stirrer is charged with deoxygenated water and a surfactant.

-

The reactor is sealed, and the atmosphere is rendered inert by several cycles of pressurizing with nitrogen and evacuating.

-

The perfluorinated solvent and this compound are introduced into the reactor.

-

The reactor is heated to the desired temperature (typically 40-80 °C).

-

Tetrafluoroethylene is charged into the reactor until the desired operating pressure (e.g., 4.0 MPa) is reached.

-

The polymerization is initiated by introducing the radical initiator.

-

The pressure is maintained by the continuous addition of a TFE monomer mixture throughout the reaction.

-

After the desired reaction time (e.g., 4-10 hours), the reactor is cooled, and any unreacted monomers are vented.

-

The resulting copolymer slurry is collected, washed, and dried to yield the final product.

Chemical Reactivity and Mechanisms

Unlike their hydrocarbon counterparts, which readily undergo electrophilic addition, the double bond in perfluoroalkenes is electron-deficient due to the strong electron-withdrawing effects of the fluorine atoms. This makes them susceptible to nucleophilic attack.

Nucleophilic Attack on a Perfluoroalkene

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated or react with other electrophiles to form the final product.

Caption: General mechanism of nucleophilic attack on a perfluoroalkene.

Experimental Workflow for Copolymer Synthesis and Characterization

A typical workflow for the synthesis and characterization of a copolymer involving this compound would follow the steps outlined below.

Caption: Workflow for copolymer synthesis and characterization.

References

Isomerization of perfluoroheptene isomers

An In-depth Technical Guide to the Isomerization of Perfluoroheptene Isomers

Introduction

Perfluoroheptene isomers, a class of perfluorocarbon compounds, are characterized by the chemical formula C7F14. These compounds are of significant interest due to their favorable environmental profiles, specifically a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[1] The primary isomers include perfluoro-1-heptene, perfluoro-2-heptene, and perfluoro-3-heptene. The controlled isomerization between these forms is a critical process, as it allows for the selective synthesis of specific isomers that serve as vital intermediates in the production of other valuable compounds, such as methyl perfluoro heptenyl ether.[1]

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques associated with the isomerization of perfluoroheptene isomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with fluorinated compounds.

Isomerization Methodologies

The transformation between perfluoroheptene isomers can be achieved through several catalytic methods. The choice of catalyst and reaction conditions dictates the resulting isomer distribution and reaction efficiency.

Fluoride Salt-Catalyzed Isomerization

A common and effective method for the isomerization of perfluoroheptenes involves the use of fluoride salts as catalysts in a polar aprotic solvent. This liquid-phase reaction is advantageous due to its mild conditions and high yields.[1]

-

Catalysts : A range of alkali metal fluorides can be employed, including Cesium Fluoride (CsF), Potassium Fluoride (KF), Lithium Fluoride (LiF), Sodium Fluoride (NaF), Rubidium Fluoride (RbF), and Ammonium Fluoride (NH4F).[1]

-

Solvents : The reaction is typically conducted in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane.[1]

-

Mechanism : The isomerization proceeds via a fluoride ion-initiated mechanism. The fluoride ion attacks the double bond of the perfluoroalkene, forming a carbanionic intermediate. A subsequent elimination of a fluoride ion from a different position leads to the formation of a new, more thermodynamically stable isomer. This process can lead to a mixture of isomers, including E/Z stereoisomers and constitutional isomers with different double bond positions.[1]

Caption: Fluoride salt-catalyzed isomerization of perfluoroheptene.

Lewis Acid-Catalyzed Isomerization

Strong Lewis acids, particularly antimony pentafluoride (SbF5), are potent catalysts for the isomerization of perfluoroalkenes.[1][2] This method is typically performed at higher temperatures compared to fluoride salt catalysis.

-

Catalyst : Antimony pentafluoride (SbF5) is a highly effective catalyst for these transformations.[1] It is a powerful Lewis acid capable of abstracting a fluoride ion from the perfluoroalkene chain.[2][3][4]

-

Reaction : For instance, the isomerization of perfluoro-n-butyl group cyclopropane at 100°C in the presence of SbF5 yields a mixture of perfluoro-3-heptene and perfluoro-2-heptene.[1]

-

Mechanism : The Lewis acid catalyst interacts with a fluorine atom on the carbon backbone, facilitating the formation of a carbocationic intermediate. This intermediate can then undergo rearrangements (hydride or alkyl shifts, though less common in perfluorinated systems) or deprotonation/defluorination to form a different isomer.

Data Presentation

Quantitative data regarding the physical properties and reaction outcomes of perfluoroheptene isomerization are crucial for experimental design and analysis.

Table 1: Physical Properties of Perfluoroheptene Isomers

| Isomer | Configuration | Boiling Point (°C at 760 mmHg) |

| Perfluoro-1-heptene | - | 80-82[1] |

| Perfluoro-2-heptene | E | 78-82[1] |

| Perfluoro-2-heptene | Z | 82-84[1] |

| Perfluoro-3-heptene | E | 69-71[1] |

| Perfluoro-3-heptene | Z | 72-75[1] |

Table 2: Summary of Catalytic Isomerization Conditions and Products

| Starting Material | Catalyst | Solvent | Temperature (°C) | Products | Yield (%) | Reference |

| Perfluoroheptene Isomers (General) | CsF, KF, LiF, NaF, RbF, or NH4F | DMF, DMSO, or Sulfolane | Not specified | Mixture of Perfluoroheptene Isomers | High | [1] |

| Perfluoro-n-butyl group cyclopropane | Antimony Pentafluoride (SbF5) | None (neat) | 100 | Perfluoro-3-heptene, Perfluoro-2-heptene | 81% (PF-3-H), 14% (PF-2-H) | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of isomerization procedures.

Protocol for Fluoride Salt-Catalyzed Isomerization

This protocol describes a general procedure for the liquid-phase isomerization of a perfluoroheptene isomer using a fluoride salt catalyst.

Materials and Equipment:

-

Starting Material: Perfluoroheptene isomer (e.g., perfluoro-1-heptene)

-

Catalyst: Cesium Fluoride (CsF) or Potassium Fluoride (KF)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Reaction Vessel: Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Heating mantle and temperature controller.

-

Distillation apparatus for purification.

Procedure:

-

Reactor Setup : Assemble the reaction vessel under a nitrogen atmosphere to ensure anhydrous conditions.

-

Charging Reagents : Add the anhydrous DMF solvent to the flask, followed by the fluoride salt catalyst (e.g., 5-10 mol%).

-

Initiation : Begin stirring and add the starting perfluoroheptene isomer to the solvent-catalyst mixture.

-

Reaction : Heat the mixture to the desired reaction temperature (typically between 50-100°C) and maintain for several hours.

-

Monitoring : Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of product isomers.

-

Workup : Once the reaction reaches equilibrium or the desired conversion, cool the mixture to room temperature.

-

Separation : Separate the product from the solvent and catalyst. This can be achieved by fractional distillation, as the boiling points of the isomers differ from that of the high-boiling solvent.[1]

-

Purification : Collect the fractions corresponding to the desired perfluoroheptene isomers and confirm purity via GC or GC-MS.

Caption: General experimental workflow for perfluoroheptene isomerization.

Separation and Analytical Techniques

The product of an isomerization reaction is typically a mixture of isomers that must be separated and characterized. Modern analytical techniques are critical for this purpose.

-

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC), particularly with Pentafluorophenyl (PFP) stationary phases, is effective for separating various perfluorinated compounds and their isomers.[5][6] Gas Chromatography (GC) is also widely used, especially for analyzing volatile compounds like perfluoroheptenes.[7][8]

-

Mass Spectrometry (MS) : Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the reference methods for identifying and quantifying PFAS, including their isomers.[7][8]

-

Advanced Separation : High-resolution differential ion mobility mass spectrometry (DMS-MS) is an emerging technique that allows for the rapid separation of gas-phase ions, making it highly suitable for resolving isomeric PFAS compounds in milliseconds.[9]

Caption: Analytical workflow for perfluoroheptene isomer analysis.

Conclusion

The isomerization of perfluoroheptene isomers is a fundamental process for producing specific, high-value fluorochemicals. Catalysis, whether by fluoride salts under mild conditions or by potent Lewis acids at elevated temperatures, provides effective pathways to interconvert these isomers. The choice of methodology allows for the targeted synthesis of desired products from more readily available starting materials. Coupled with advanced separation and analytical techniques, these processes enable the precise control and characterization required for research, development, and industrial applications, particularly in fields demanding materials with specialized properties and low environmental impact.

References

- 1. CN105949030A - Method for preparing perfluoroheptene isomers - Google Patents [patents.google.com]

- 2. Antimony pentafluoride - Wikipedia [en.wikipedia.org]

- 3. Antimony pentafluoride - American Chemical Society [acs.org]

- 4. Antimony Pentafluoride SbF5 - China Isotope Development [asiaisotopeintl.com]

- 5. apps.thermoscientific.com [apps.thermoscientific.com]

- 6. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]

- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Potential Applications of Short-Chain Perfluoroalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current and potential applications of short-chain perfluoroalkenes. These compounds, characterized by a carbon chain length of typically four to six carbons and at least one carbon-carbon double bond, are gaining significant interest as versatile building blocks in medicinal chemistry, materials science, and electronics. Their unique physicochemical properties, imparted by the presence of fluorine atoms, offer opportunities for the development of novel pharmaceuticals, high-performance polymers, and advanced materials.

Physicochemical Properties of Key Short-Chain Perfluoroalkenes

Short-chain perfluoroalkenes possess a unique combination of properties stemming from the high electronegativity and small size of fluorine atoms. These properties include high thermal stability, chemical inertness, and unique electronic characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the overall stability of these molecules. The presence of a double bond, however, provides a site for a variety of chemical transformations, making them valuable synthetic intermediates.

A summary of the physicochemical properties for representative short-chain perfluoroalkenes is presented in Table 1. This data is essential for designing synthetic routes and predicting the behavior of these compounds in various applications.

Table 1: Physicochemical Properties of Selected Short-Chain Perfluoroalkenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Vapor Pressure | Water Solubility |

| 3,3,3-Trifluoropropene | 677-21-4 | C₃H₃F₃ | 96.05 | -18 to -16[1] | 0.9609[2] | 1.3115[1] | 3380 mm Hg @ 20°C[1] | Very soluble[3][4] |

| Hexafluoroisobutylene | 382-10-5 | C₄H₂F₆ | 164.05 | 14.5 | - | - | - | 0.286 g/L |

| Hexafluoro-1,3-butadiene | 685-63-2 | C₄F₆ | 162.03 | 5.6[5][6] | 1.553 | - | - | - |

Applications in Materials Science

Short-chain perfluoroalkenes serve as important monomers and comonomers in the synthesis of high-performance fluoropolymers. These polymers exhibit exceptional properties such as high thermal stability, chemical resistance, low surface energy, and desirable electrical properties.

Fluoropolymer Synthesis

Hexafluoroisobutylene (HFIB) is a key comonomer used in the production of modified polyvinylidene fluoride (PVDF) polymers.[7] The incorporation of HFIB into the PVDF backbone can enhance the polymer's thermal, chemical, and mechanical properties.[2] Copolymers of vinylidene fluoride (VDF) and HFIB are used to create piezoelectric materials.[2]

Experimental Protocol: Synthesis of Piezoelectric Copolymers of Vinylidene Fluoride (VDF) and Hexafluoroisobutylene (HFIB)

A detailed experimental protocol for the synthesis of VDF-HFIB copolymers can be found in specialized polymer chemistry literature. A general approach involves the radical copolymerization of the two monomers in an emulsion or suspension system, often initiated by organic peroxides or persulfate salts. The reaction is typically carried out in a high-pressure reactor under controlled temperature and pressure. The resulting copolymer is then isolated, purified, and characterized for its molecular weight, composition, and piezoelectric properties.

Specialty Lubricants and Coatings

Copolymers derived from HFIB and VDF can be used as thickeners for high-performance fluorinated lubricating oils.[2] These lubricants are particularly suitable for applications in microelectronic devices and automotive engines due to their low volatility, good water resistance, and excellent lubricating properties at high speeds.[2] Furthermore, copolymers of HFIB with monomers like vinyl acetate can be used to formulate fluorine-containing coatings with good film-forming properties, heat resistance, and chemical resistance.[2]

Applications in Medicinal Chemistry and Drug Development

The introduction of fluorine atoms or fluorine-containing moieties into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[8][9] Short-chain perfluoroalkenes are valuable building blocks for the synthesis of these fluorinated pharmaceuticals.

Synthesis of Fluorinated Heterocycles

Perfluoroalkenes are versatile synthons for the construction of a wide variety of fluorinated heterocyclic compounds.[7][10][11] These heterocycles are important scaffolds in many biologically active molecules. Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are common strategies for synthesizing these compounds.[8][10][12][13]

Experimental Protocol: [3+2] Cycloaddition of a Nitrile Oxide with an Alkene

A general procedure for a [3+2] cycloaddition reaction to form a fluorinated isoxazoline is as follows: To a solution of the fluorinated alkene in an appropriate solvent (e.g., dichloromethane or toluene), a solution of the nitrile oxide (generated in situ from the corresponding oxime and an oxidizing agent like sodium hypochlorite) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as column chromatography.

dot

Caption: Workflow for the synthesis of a fluorinated isoxazoline via a [3+2] cycloaddition reaction.

Pharmaceutical Intermediates

Hexafluoroisobutylene (HFIB) serves as a precursor in the synthesis of pharmaceutical intermediates. For example, the reaction of HFIB with benzene can produce 3,3,3-trifluoro-2-(trifluoromethyl)propylbenzene, an intermediate used in the manufacture of anti-inflammatory drugs.[2]

Experimental Protocol: Synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propylbenzene

While a detailed, publicly available experimental protocol for this specific industrial process is limited, a plausible synthetic route would involve a Friedel-Crafts-type alkylation of benzene with HFIB, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert solvent under anhydrous conditions. The product would then be isolated and purified by distillation.

dot

Caption: Proposed reaction pathway for the synthesis of an anti-inflammatory drug intermediate.

Applications in Electronics

Short-chain perfluoroalkenes are also finding applications in the electronics industry, primarily as etching gases in the fabrication of semiconductors.

Plasma Etching

Hexafluoro-1,3-butadiene is used as a plasma etching gas for semiconductor manufacturing.[5][6] It offers high selectivity and precision in etching electronic circuits, particularly for features below 100 nm.[14] Compared to other perfluorocarbon gases, it provides a higher selectivity ratio to photoresist and silicon nitride.[14] An important advantage of hexafluoro-1,3-butadiene is its nearly zero global warming potential (GWP), making it a more environmentally friendly alternative to traditional etching gases like CF₄.[14]

Biological Activity and Toxicological Considerations

While the focus of this guide is on the applications of short-chain perfluoroalkenes, it is crucial to consider their potential biological effects and toxicological profiles, especially in the context of drug development and environmental impact. Short-chain per- and polyfluoroalkyl substances (PFAS), a broader class that includes perfluoroalkenes, have been the subject of extensive toxicological research.

Some studies have investigated the interaction of short-chain PFAS with biological systems. For instance, research has explored their effects on nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and thyroid hormone receptors (TRs).[15][16][17] These receptors are involved in various physiological processes, and their modulation can have significant biological consequences. However, studies on the effects of short-chain PFCs on thyroid cells in vitro have shown no acute cytotoxic effects or interference with TSH-stimulated cAMP production.[18]